Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate
Overview
Description
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate is a synthetic organic compound characterized by the presence of a bromomethyl group, a trifluoromethyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate typically involves the bromination of a precursor compound, followed by esterification. One common method includes the bromination of 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromomethyl derivative is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The furan ring can participate in oxidation and reduction reactions under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Oxidized furan derivatives.
Reduction: Reduced furan derivatives.
Ester Hydrolysis: 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid.
Scientific Research Applications
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(trifluoromethyl)furan-3-carboxylate
- Ethyl 2-methyl-5-(trifluoromethyl)furan-3-carboxylate
- Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate
Uniqueness
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate is unique due to the presence of both a bromomethyl and a trifluoromethyl group on the furan ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O3/c1-2-15-8(14)7-5(9(11,12)13)4-16-6(7)3-10/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNQYMXGQFPNFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=C1C(F)(F)F)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.